3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-18-14-4-2-11(8-17)6-12(14)9-19-13-3-5-15-16(7-13)21-10-20-15/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTQVICBUZZYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195915 | |
| Record name | 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832739-19-2 | |
| Record name | 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antitumor activities against various cancer cell lines.
Mode of Action
It’s worth noting that similar compounds have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given its potential antitumor activity, it may be involved in pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
A compound with a similar structure has been reported to have high gastrointestinal absorption, suggesting that this compound might also have good bioavailability.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell proliferation. This is inferred from the reported antitumor activities of similar compounds, which have been shown to induce apoptosis and cause cell cycle arrest in cancer cells.
Biological Activity
3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde, a compound featuring a complex structure with potential pharmacological applications, has garnered attention for its biological activities. This article synthesizes available research on its biological properties, including antioxidant, antimicrobial, and anticancer activities.
- Chemical Formula : C16H14O4
- Molecular Weight : 270.28 g/mol
- CAS Registry Number : 944284-56-4
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds derived from benzodioxole structures are known for their efficacy against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD |
3. Anticancer Activity
Recent studies have explored the potential anticancer effects of related compounds. For example, derivatives targeting specific cancer pathways have shown promise in inhibiting cell proliferation in various cancer cell lines.
Case Study: Breast Cancer
A study evaluated the effects of similar compounds on MCF-7 breast cancer cells, demonstrating significant inhibition of cell proliferation at varying concentrations.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals and enhancing antioxidant enzyme activity.
- Modulation of Signaling Pathways : Interference with pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Effects
- Methoxy Position : The 4-methoxy group in the target compound donates electrons via resonance, stabilizing the aldehyde for nucleophilic additions. In contrast, 3-methoxy analogs (e.g., ) exhibit reduced stability due to steric clash with adjacent substituents .
- Benzodioxole Role : The methylenedioxy group in the target compound enhances π-π interactions, as seen in benzimidazole derivatives (), where it improves binding affinity in receptor studies .
Q & A
Basic: What synthetic routes are available for 3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-methoxybenzaldehyde, and how is purity validated?
Methodological Answer:
The compound is synthesized via multi-step reactions, often starting with coupling a benzo[d][1,3]dioxole derivative (e.g., benzo[d][1,3]dioxol-5-ol) with a 4-methoxybenzaldehyde precursor. Key steps include:
- Alkylation/Oxyalkylation : Using reagents like propargyl bromide or chloroacetone under basic conditions (e.g., K₂CO₃ in DMF) to introduce the methylene bridge .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) isolates the product, with yields typically 55–75% .
Validation : - NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aldehyde proton at δ ~10 ppm, methoxy group at δ ~3.8 ppm) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are measured (e.g., calculated C: 62.25% vs. observed: 62.41%) .
Basic: What in vitro models are used to evaluate the biological activity of this compound?
Methodological Answer:
- Anticancer Screening :
- Antimicrobial Testing :
- Pathogens : Gram-positive bacteria (e.g., S. aureus) or fungi (e.g., C. albicans) are used in disk diffusion or microdilution assays .
Advanced: How does the benzo[d][1,3]dioxole moiety influence the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : The dioxole ring reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .
- Lipophilicity : LogP values (measured via HPLC) increase due to the aromatic dioxole group, improving blood-brain barrier penetration .
- Data Example : Derivatives with dioxole groups show 2–3× higher plasma AUC compared to non-dioxole analogs in rodent models .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., tubulin for anticancer activity). Key findings:
- The methoxybenzaldehyde group forms hydrogen bonds with Thr179 in tubulin’s active site .
- Dioxole oxygen atoms engage in π-π stacking with aromatic residues (e.g., Phe270 in EGFR kinase) .
- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å indicates stable complexes) .
Basic: How are structural analogs of this compound designed for SAR studies?
Methodological Answer:
- Scaffold Modification :
- Synthetic Routes :
Advanced: What analytical techniques resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays with standardized protocols (e.g., NCI-60 panel for cytotoxicity) to address variability .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies (e.g., sulfonamide derivatives in show enhanced activity post-metabolism) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm significance (p < 0.05) across replicates .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (per GHS guidelines) .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of aldehyde vapors .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is the compound’s stereochemistry controlled during synthesis?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
